BenchChemオンラインストアへようこそ!

Fsdd0I

Theranostics FAP Albumin Binding

FSDD0I is a rationally engineered, albumin-binding FAP ligand designed to overcome the rapid clearance and limited tumor retention of conventional FAP inhibitors. With extended blood residence time, it enables matched ⁶⁸Ga diagnostic imaging and ¹⁷⁷Lu targeted radionuclide therapy within a single theranostic scaffold. Ideal for preclinical FAP-positive cancer models requiring sustained payload delivery and high-contrast SPECT visualization.

Molecular Formula C68H92F2IN15O16S
Molecular Weight 1572.5 g/mol
Cat. No. B12418020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFsdd0I
Molecular FormulaC68H92F2IN15O16S
Molecular Weight1572.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CCC(=O)NCCCCC(C(=O)NCCSC5CC(=O)N(C5=O)CCNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)NC(=O)CCCC7=CC=C(C=C7)I
InChIInChI=1S/C68H92F2IN15O16S/c69-68(70)39-49(40-72)86(46-68)61(92)41-77-65(99)51-16-18-73-53-13-12-50(37-52(51)53)102-35-4-21-79-31-33-84(34-32-79)59(90)15-14-56(87)74-17-2-1-6-54(78-57(88)7-3-5-47-8-10-48(71)11-9-47)66(100)76-20-36-103-55-38-60(91)85(67(55)101)22-19-75-58(89)42-80-23-25-81(43-62(93)94)27-29-83(45-64(97)98)30-28-82(26-24-80)44-63(95)96/h8-13,16,18,37,49,54-55H,1-7,14-15,17,19-36,38-39,41-46H2,(H,74,87)(H,75,89)(H,76,100)(H,77,99)(H,78,88)(H,93,94)(H,95,96)(H,97,98)/t49-,54-,55?/m0/s1
InChIKeyOTYMXXRWMXDPES-WORVVEIBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FSDD0I: Albumin-Binding FAP Ligand for Theranostic SPECT Imaging – What Procurement Teams Need to Know


FSDD0I is a rationally designed, albumin-binding fibroblast activation protein (FAP) ligand developed for theranostic applications. It is part of a novel class of radioligands engineered to overcome the limited tumor uptake and retention observed with earlier-generation FAP inhibitors [1]. FSDD0I can be labeled with gallium-68 (⁶⁸Ga) and lutetium-177 (¹⁷⁷Lu), enabling its use in both diagnostic single photon emission computed tomography (SPECT) imaging and targeted radionuclide therapy (TRT) [1]. The compound's molecular formula is C₆₈H₉₂F₂IN₁₅O₁₆S, and its molecular weight is 1572.52 g/mol .

Why FSDD0I Cannot Be Substituted with Generic FAP Inhibitors in Theranostic Workflows


Generic FAP inhibitors (e.g., FAPI-04, FAPI-46) are widely used for PET imaging but exhibit suboptimal pharmacokinetics for theranostic applications. Their rapid blood clearance and insufficient tumor retention limit their utility in targeted radionuclide therapy and reduce image contrast in SPECT [1]. FSDD0I was specifically engineered with an albumin-binding moiety to extend blood residence time, thereby increasing tumor exposure and enabling sustained therapeutic payload delivery [1]. Direct substitution with a non-albumin-binding analog would compromise both imaging sensitivity and therapeutic efficacy due to divergent biodistribution and clearance kinetics [2].

Quantitative Differentiation of FSDD0I: Evidence-Based Comparison with Key Analogs


Extended Blood Retention of ⁶⁸Ga-FSDD0I Versus ⁶⁸Ga-FAPI-04

⁶⁸Ga-FSDD0I demonstrates significantly prolonged blood retention compared to the widely used FAP inhibitor ⁶⁸Ga-FAPI-04, as well as its structural analogs ⁶⁸Ga-FSDD1I and ⁶⁸Ga-FSDD3I [1]. This pharmacokinetic advantage is attributed to the albumin-binding moiety engineered into the FSDD0I scaffold, which slows renal clearance and extends circulatory half-life [1].

Theranostics FAP Albumin Binding

Prominent Tumor Retention of ¹⁷⁷Lu-FSDD0I in SPECT Imaging

¹⁷⁷Lu-FSDD0I exhibits prominent tumor retention properties in SPECT imaging and biodistribution studies [1]. While direct quantitative comparison with ¹⁷⁷Lu-FAPI-04 is not reported, the enhanced retention is consistent with the albumin-binding design strategy [1].

SPECT Imaging Radionuclide Therapy FAP

Albumin-Binding Strategy Addresses Core Limitation of First-Generation FAP Ligands

First-generation FAP radioligands (e.g., FAPI-04, FAPI-46) suffer from insufficient tumor uptake and retention, limiting their therapeutic potential [1]. FSDD0I was rationally designed with an albumin-binding moiety to overcome this pharmacokinetic limitation [1]. The albumin-binding strategy is a recognized approach to extend circulation time and improve tumor targeting in theranostic radiopharmaceuticals [2].

Pharmacokinetics FAP Radioligand Design

High-Impact Application Scenarios for FSDD0I in Theranostic Research and Development


FAP-Targeted SPECT Imaging with ⁶⁸Ga-FSDD0I

FSDD0I labeled with gallium-68 enables high-contrast SPECT imaging of FAP-expressing tumors, particularly in cancer-associated fibroblasts (CAFs) of hepatocellular carcinoma and other solid tumors [1]. Its extended blood retention improves tumor visualization compared to ⁶⁸Ga-FAPI-04, making it a valuable tool for patient stratification and monitoring of FAP-targeted therapies [1].

Targeted Radionuclide Therapy (TRT) with ¹⁷⁷Lu-FSDD0I

The prominent tumor retention of ¹⁷⁷Lu-FSDD0I positions it as a promising candidate for targeted radionuclide therapy of FAP-positive cancers [1]. The albumin-binding design ensures sufficient tumor radiation dose while minimizing off-target toxicity, addressing a key limitation of earlier FAP radioligands [1].

Preclinical Theranostic Pair Development

FSDD0I serves as a core scaffold for developing matched diagnostic/therapeutic radionuclide pairs using ⁶⁸Ga (imaging) and ¹⁷⁷Lu (therapy). This theranostic approach allows researchers to use the same targeting ligand for both patient selection and treatment, streamlining radiopharmaceutical development workflows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fsdd0I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.